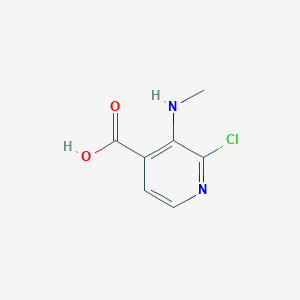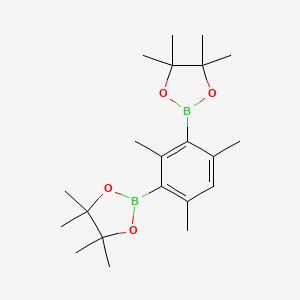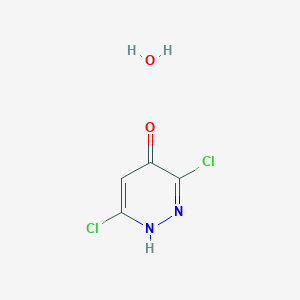![molecular formula C6H6BrClN4 B13659108 2-Bromo-5H-pyrrolo[2,3-b]pyrazin-7-amine hydrochloride](/img/structure/B13659108.png)
2-Bromo-5H-pyrrolo[2,3-b]pyrazin-7-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5H-pyrrolo[2,3-b]pyrazin-7-amine hydrochloride is a heterocyclic compound with the molecular formula C6H5BrN4·HCl It is a derivative of pyrrolopyrazine, a class of compounds known for their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5H-pyrrolo[2,3-b]pyrazin-7-amine hydrochloride typically involves multi-step reactions. One common method includes the reduction of 2-bromo-7-nitro-5H-pyrrolo[2,3-b]pyrazine using stannous chloride dihydrate in acetic acid, followed by neutralization with sodium hydroxide . The reaction conditions are usually mild, with the reaction being carried out at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reactions are carried out under controlled conditions to maintain product purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-5H-pyrrolo[2,3-b]pyrazin-7-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as stannous chloride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.
Aplicaciones Científicas De Investigación
2-Bromo-5H-pyrrolo[2,3-b]pyrazin-7-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the synthesis of dyes and other industrial chemicals.
Mecanismo De Acción
The exact mechanism of action of 2-Bromo-5H-pyrrolo[2,3-b]pyrazin-7-amine hydrochloride is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors, thereby modulating various biochemical pathways . Further research is needed to elucidate the precise mechanisms involved.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine: Another derivative with similar structural features but different reactivity due to the presence of iodine.
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives: Known for their potent necroptosis inhibitory activity.
Uniqueness
2-Bromo-5H-pyrrolo[2,3-b]pyrazin-7-amine hydrochloride is unique due to its specific substitution pattern and the presence of both bromine and amine groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C6H6BrClN4 |
|---|---|
Peso molecular |
249.49 g/mol |
Nombre IUPAC |
2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-amine;hydrochloride |
InChI |
InChI=1S/C6H5BrN4.ClH/c7-4-2-10-6-5(11-4)3(8)1-9-6;/h1-2H,8H2,(H,9,10);1H |
Clave InChI |
OJGOYNCKYSSJTH-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C2=NC(=CN=C2N1)Br)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


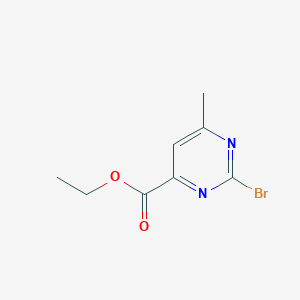
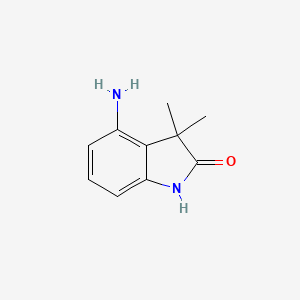


![6,7-Dihydrospiro[cyclopenta[b]pyridine-5,2'-[1,3]dioxolane]](/img/structure/B13659073.png)



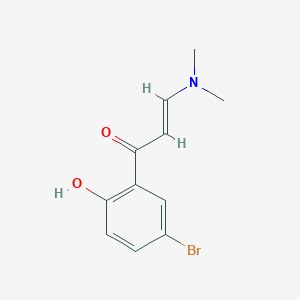

![rel-tert-Butyl (3aR,5s,6aS)-5-(methylamino)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate methanesulfonate](/img/structure/B13659112.png)
